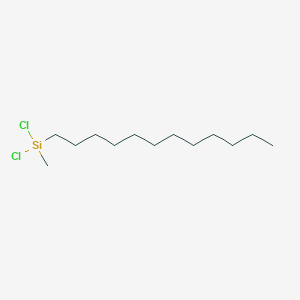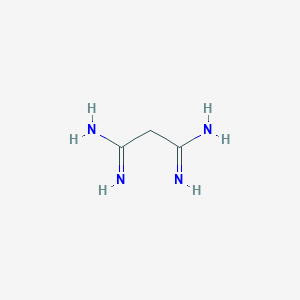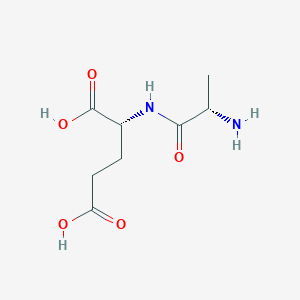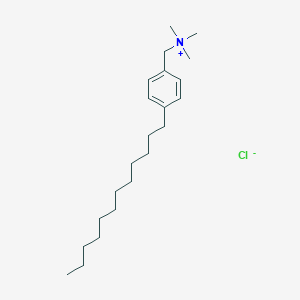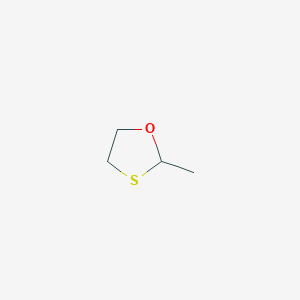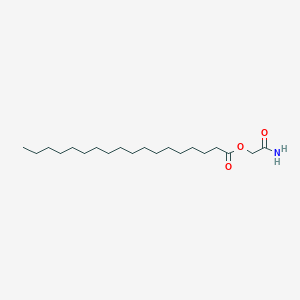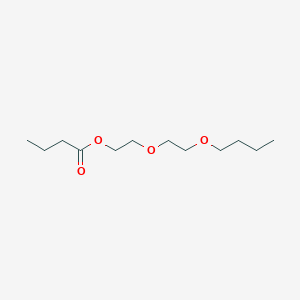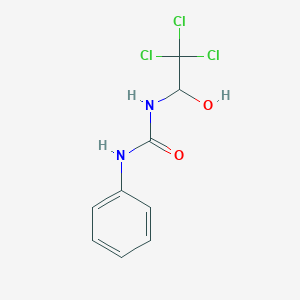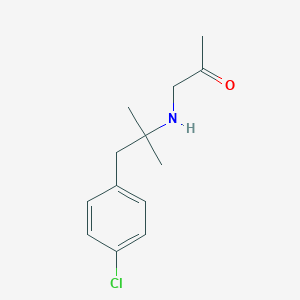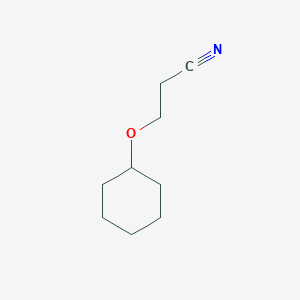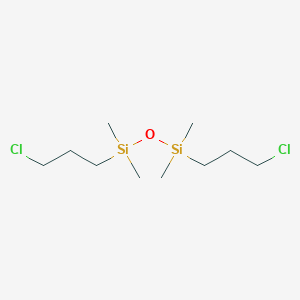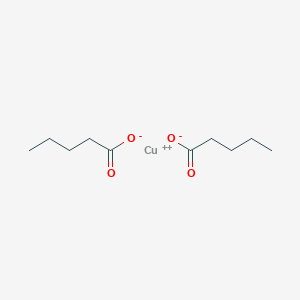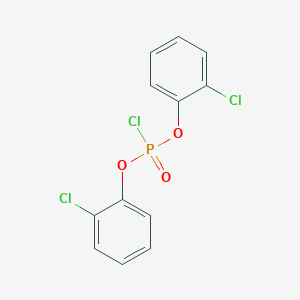
Bis(2-chlorophenyl) phosphorochloridate
Vue d'ensemble
Description
Bis(2-chlorophenyl) phosphorochloridate is a chemical compound that is part of a broader class of phosphorochloridates. These compounds are known for their reactivity and utility in various chemical syntheses, particularly in the formation of internucleotidic bonds and as phosphorylating agents in nucleotide chemistry . They are also involved in the synthesis of oligonucleoside phosphorodithioates, which are of interest in the field of genetic research and biotechnology .
Synthesis Analysis
The synthesis of bis(2-chlorophenyl) phosphorochloridate and related compounds typically involves multiple reaction stages and can yield a variety of intermediate products. For example, the synthesis of a related compound, (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, involves a sequence of five stages, with the assignment of structures confirmed by 1H NMR spectra . Similarly, bis(2,6-dimethylphenyl)phosphorochloridate is used as a coupling agent in the synthesis of phosphorodithioate oligomers, with the process involving sulfurization after oligonucleoside assembly .
Molecular Structure Analysis
The molecular structure of bis(2-chlorophenyl) phosphorochloridate is not directly discussed in the provided papers. However, related compounds exhibit interesting structural features, such as a propeller-like conformation in the case of a dichlorophenylbis(trichlorophenyl)methyl radical , and a non-planar olefinic ligand in a platinum complex . These structural characteristics can influence the reactivity and coordination behavior of the compounds.
Chemical Reactions Analysis
Phosphorochloridates are reactive intermediates that can undergo various chemical reactions. For instance, they are effective in forming phosphotriester bonds in nucleotide synthesis . They also react with nitrogen nucleophiles, with reactivities decreasing in the order of amines, alcohols, and thiols . The synthesis of oligonucleoside phosphorodithioates using bis(2,6-dimethylphenyl)phosphorochloridate as a coupling agent is another example of their chemical utility .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2-chlorophenyl) phosphorochloridate are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as bis(fluoroalkyl) phosphorochloridates, have been summarized, indicating that their reactivity with nucleophiles can vary significantly depending on the specific substituents and reaction conditions . The crystal structures of related compounds provide insights into their solid-state properties and potential interactions in the crystalline form .
Applications De Recherche Scientifique
Solvolytic Displacement Studies
Bis(2-chlorophenyl) phosphorochloridate has been examined in studies focusing on its solvolytic displacement properties. Kevill, Park, and Koh (2011) investigated the specific rates of solvolysis of various phosphorochloridates, including bis(2-chlorophenyl) phosphorochloridate, using a conductivity technique. They found significant correlations between the specific rates of solvolysis and solvent nucleophilicity, indicating a bimolecular process, and discussed the differences in nucleophilicity for attack at carbon or at phosphorus in various solvents (Kevill, Park, & Koh, 2011).
Oligonucleotide Synthesis
Bis(2-chlorophenyl) phosphorochloridate has been effectively used as a condensing agent in oligonucleotide synthesis. Matsuzaki et al. (1986) demonstrated its efficiency in forming internucleotidic phosphotriester bonds. Their study included a 31P NMR analysis, showing that the condensation process proceeded via phosphorochloridate intermediates (Matsuzaki et al., 1986).
Himmelsbach, Charubala, and Pfleiderer (1987) also highlighted the utility of bis(2-chlorophenyl) phosphorochloridate in nucleotide chemistry. They used it for efficient 3′- and/or 5′-phosphorylations of nucleosides, facilitating the synthesis of versatile synthons for oligonucleotide assembly (Himmelsbach, Charubala, & Pfleiderer, 1987).
Synthesis of Cyclic and Acyclic Bis(phosphines)
Balakrishna and Panda (2003) explored the reaction of bis(dichlorophosphino)aniline with CH2-bridged bis(phenols) or substituted diamine, producing heterocyclic phosphorochloridities. This reaction, involving bis(2-chlorophenyl) phosphorochloridate, led to the synthesis of large bite acyclic bis(phosphinites) and 10-membered cyclic phosphorochloridities (Balakrishna & Panda, 2003).
Additional Applications
Further research applications of bis(2-chlorophenyl) phosphorochloridate include its use in the synthesis of oligonucleoside phosphorodithioates and its involvement in various organic reactions and processes. Studies by Kamaike et al. (2003, 2006) and Sousa et al. (2013) exemplify its versatility in these areas (Kamaike et al., 2003), (Sousa et al., 2013).
Safety And Hazards
Bis(2-chlorophenyl) phosphorochloridate is a dangerous compound. It causes severe skin burns and eye damage . It’s recommended to handle it with protective gloves, clothing, and eye/face protection . If swallowed, it’s advised not to induce vomiting . If it comes in contact with skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled, the person should be moved to fresh air . In case of eye contact, the eyes should be rinsed cautiously with water for several minutes . Immediate medical attention is required in all cases .
Propriétés
IUPAC Name |
1-chloro-2-[chloro-(2-chlorophenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O3P/c13-9-5-1-3-7-11(9)17-19(15,16)18-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSGEMKKBUVQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402367 | |
| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chlorophenyl) phosphorochloridate | |
CAS RN |
17776-78-2 | |
| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



